2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-13(2)10(14)5-7-3-4-8(12)6-9(7)11/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKRCDAGWGMFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-fluoroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring play a crucial role in binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
Functional Group Modifications
Key Observations :
Key Observations :
- Deuterated Analogs : Compounds like are critical in pharmacokinetic studies, leveraging isotopic labeling to track drug metabolism.
- COX Inhibition: Halogenated acetamides (e.g., ) are frequently explored as nonsteroidal anti-inflammatory drug (NSAID) precursors.
Research Findings and Implications
- Metabolic Stability : The N,N-dimethyl group in the target compound likely improves metabolic stability compared to N-H analogs (e.g., ) by reducing oxidative deamination.
- Synthetic Flexibility: Phenoxy-linked derivatives (e.g., ) offer modular platforms for introducing diverse functional groups, enabling structure-activity relationship (SAR) studies.
Biological Activity
2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. It features a bromo and a fluorine substituent on the phenyl ring, which may influence its interactions with biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHBrFNO
- Molecular Weight : 273.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromo and fluorine substituents allows for enhanced binding affinity and specificity towards certain biological targets.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the phenyl ring can enhance the potency against various cancer cell lines.
Case Study: COX-2 Inhibition
A related study explored the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. The findings suggest that compounds with similar structures can reduce COX-2 levels, thereby potentially decreasing tumor proliferation rates .
Antimicrobial Activity
Another aspect of the biological activity includes antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of effectiveness, which may be attributed to its structural features that facilitate interaction with bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of this compound.
Table 1: Summary of SAR Findings
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromo Group | Increased binding affinity | |
| Fluoro Group | Enhanced selectivity towards targets | |
| Dimethylamide Group | Improved solubility and bioavailability |
Research Findings
- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies.
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including adequate absorption and distribution within tissues, which are critical for therapeutic efficacy.
Q & A
Q. What are the recommended synthetic pathways for 2-(2-Bromo-4-fluorophenyl)-N,N-dimethylacetamide, and how do reaction parameters (e.g., solvent, catalyst) affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of 2-bromo-4-fluorophenol followed by amidation with dimethylamine. For example:
Friedel-Crafts alkylation : React 2-bromo-4-fluorophenol with chloroacetyl chloride in the presence of AlCl₃ to form 2-(2-bromo-4-fluorophenyl)acetyl chloride .
Amidation : Treat the intermediate with dimethylamine in a polar aprotic solvent (e.g., DMF) under reflux. Yields (60–75%) depend on stoichiometric ratios and temperature control. Side products like unreacted phenol or over-alkylated derivatives can be minimized using excess dimethylamine (1.5–2.0 eq.) .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- N,N-dimethyl groups : Singlet at δ ~2.9–3.1 ppm (¹H) and δ ~35–40 ppm (¹³C).
- Aromatic protons : Doublets (J = 8–10 Hz) for bromo and fluorine substituents, with distinct splitting patterns due to para-fluorine and ortho-bromo effects .
- IR Spectroscopy : Strong C=O stretch at ~1650–1680 cm⁻¹ and N-H bend (if present) at ~1550 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 274/276 (Br isotope pattern) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at concentrations of 10–100 µM.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess EC₅₀ values. Note that false positives may arise from solvent interference (e.g., DMSO >1% v/v) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo/fluoro substituents influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine (para) directs electrophiles to the meta position, while bromine (ortho) creates steric hindrance, favoring para substitution. Computational modeling (DFT) shows a 15–20% energy difference between meta and para transition states .
- Case Study : Nitration of the aromatic ring yields 3-nitro derivatives (major) due to fluorine’s directing effect. HPLC-MS can separate isomers (retention time: 8.2 vs. 9.5 min) .
Q. What computational strategies are optimal for predicting binding affinities with biological targets (e.g., receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or β-amyloid. The bromine’s hydrophobic surface area contributes to binding energy (−8.2 kcal/mol vs. −6.5 kcal/mol for non-halogenated analogs).
- MD Simulations : GROMACS with CHARMM36 force field reveals stable hydrogen bonds between the acetamide carbonyl and Arg120 (half-life >50 ns) .
Q. How can contradictory results in metabolic stability studies (e.g., microsomal vs. hepatocyte assays) be resolved?
- Methodological Answer :
- Analytical Confounding : GC-MS may degrade metabolites (e.g., N-hydroxy derivatives); use LC-MS/MS instead .
- Species Variability : Rat liver microsomes show 2× faster clearance than human. Validate with primary hepatocytes and adjust CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values (e.g., 2.1 vs. 2.8) for this compound?
- Methodological Answer :
- Experimental Variability : Shake-flask vs. HPLC-derived logP. Calibrate with internal standards (e.g., caffeine).
- Computational Models : Consensus from multiple software (e.g., ALOGPS, XLogP3) averages logP at 2.4 ± 0.3. Adjust for solvent-accessible surface area (SASA) to account for halogen polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
